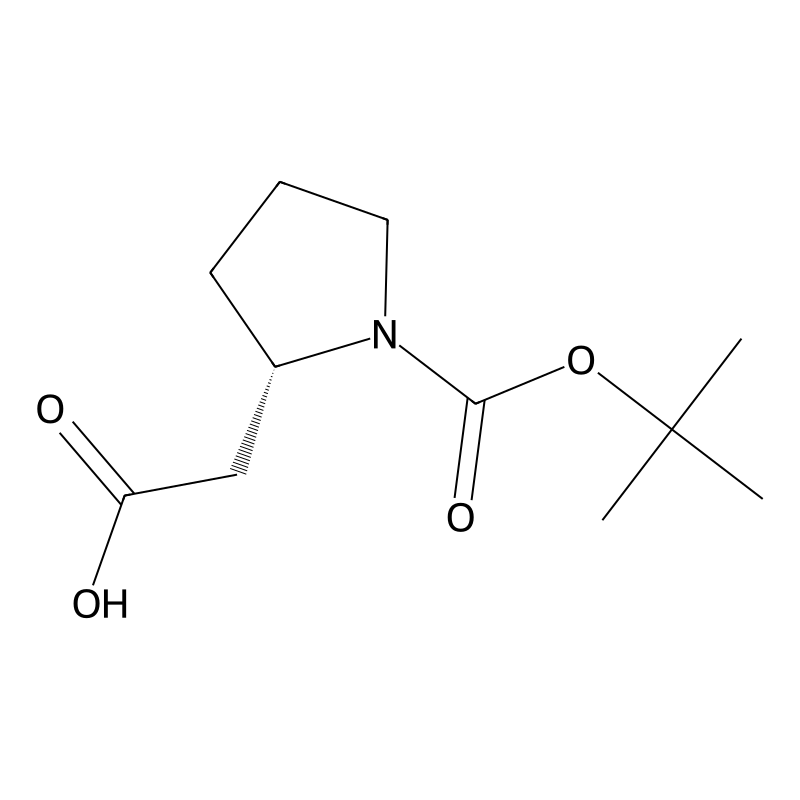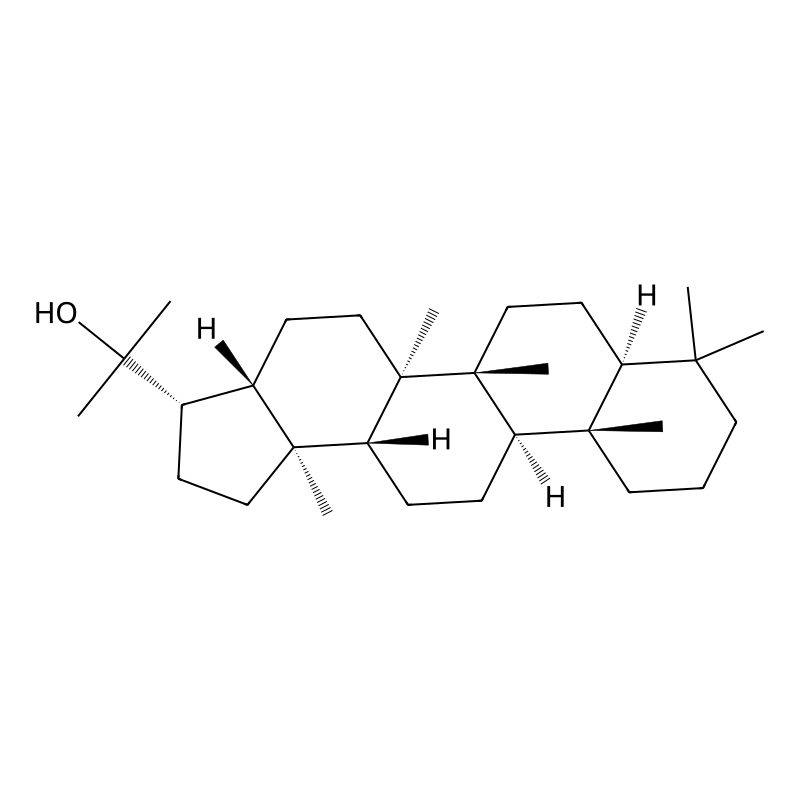Boc-L-beta-homoproline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Conformational control: The additional carbon atom in Boc-L-β-homoproline introduces a turn into the peptide backbone, influencing the overall conformation of the resulting peptide. This property can be used to design peptides with specific shapes and functions, such as mimicking natural protein structures or creating new binding motifs for drug discovery.
Modulating protein-protein interactions: By incorporating Boc-L-β-homoproline at strategic locations in a peptide sequence, researchers can disrupt or enhance protein-protein interactions. This approach holds potential for developing new therapeutic agents that target specific protein interactions involved in various diseases.
Stability enhancement: The presence of the additional carbon atom can also improve the stability of peptides containing Boc-L-β-homoproline, especially against enzymatic degradation. This property makes it valuable for designing peptides with longer half-lives for potential use in drug delivery or other applications.
Preparation of peptidomimetics: Boc-L-β-homoproline can be used to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but are often more stable or have improved drug-like properties. This approach allows researchers to develop new therapeutic agents with advantages over traditional peptide-based drugs [].
Boc-L-beta-homoproline is an amino acid derivative characterized by the chemical formula C11H19NO4 and a molecular weight of 229.27 g/mol. This compound features a tert-butoxycarbonyl (Boc) protective group, which enhances its stability and reactivity, making it a valuable building block in organic synthesis. The presence of the Boc group allows for selective reactions, facilitating the synthesis of complex molecules that would be challenging with unprotected L-beta-homoproline .
- Oxidation: Can be oxidized to yield ketones or aldehydes.
- Reduction: Capable of being reduced to corresponding alcohols.
- Substitution: Undergoes nucleophilic substitution where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions- Oxidation: Potassium permanganate and chromium trioxide are typical oxidizing agents.
- Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
- Substitution: Nucleophiles such as amines and thiols can participate in substitution reactions.
Major Products Formed- Oxidation: Produces ketones and aldehydes.
- Reduction: Yields alcohols.
- Substitution: Various substituted derivatives depending on the nucleophile employed.
- Oxidation: Produces ketones and aldehydes.
- Reduction: Yields alcohols.
- Substitution: Various substituted derivatives depending on the nucleophile employed.
Boc-L-beta-homoproline exhibits significant biological activity, particularly as a precursor in the synthesis of bioactive molecules. It has been studied for its role in inhibiting human transglutaminase 2, an enzyme implicated in various cellular processes such as apoptosis and extracellular matrix formation. This inhibition suggests potential therapeutic applications in treating inflammatory and fibrotic diseases .
Boc-L-beta-homoproline is synthesized through several methods:
- Chemical Synthesis: A common approach involves protecting the amino group of L-beta-homoproline using tert-butyl dicarbonate in the presence of a base like triethylamine.
- Industrial Production: Larger-scale production utilizes automated synthesizers and optimized reaction conditions to enhance yield and purity while minimizing side reactions .
Boc-L-beta-homoproline finds diverse applications across various fields:
- Chemistry: Serves as a building block in synthesizing complex organic molecules and peptides.
- Biology: Utilized in studies related to enzyme inhibitors, particularly for human transglutaminase 2.
- Medicine: Explored for potential therapeutic applications against inflammatory and fibrotic diseases.
- Industry: Acts as a reagent in pharmaceutical production and various chemical processes .
Research indicates that Boc-L-beta-homoproline derivatives can effectively catalyze asymmetric aldol reactions, demonstrating its utility in organocatalysis. These studies highlight its role in enhancing reaction efficiency and selectivity, further emphasizing its importance in synthetic organic chemistry .
Several compounds share structural similarities with Boc-L-beta-homoproline:
| Compound Name | Description |
|---|---|
| L-beta-homoproline | The unprotected form of Boc-L-beta-homoproline. |
| N-t-BOC-cis-4-Fluoro-L-beta-homoproline | A fluorinated derivative with similar properties. |
| N-t-BOC-4-(Ethylene oxide)-L-proline | A derivative featuring an ethylene oxide group. |
Uniqueness
Boc-L-beta-homoproline is unique due to its Boc protection, which enhances stability and selectivity during synthetic applications. This characteristic allows for more controlled reactions compared to its unprotected counterparts, making it particularly valuable in complex organic synthesis .
Traditional Solution-Phase Synthesis Protocols
Carboxylic Acid Reduction Strategies Using Lithium Aluminum Hydride
The reduction of carboxylic acid derivatives represents a fundamental transformation in the synthesis of Boc-L-beta-homoproline precursors [8]. Lithium aluminum hydride functions as a potent reducing agent capable of converting carboxylic acids to primary alcohols through a multi-step mechanism [9]. The reaction proceeds through initial formation of a mixed aluminum ester intermediate, followed by hydride delivery to the carbonyl carbon [10].
The mechanistic pathway involves chlorous acid addition to the aldehyde intermediate, generating a hydroxyallyl chlorite species that undergoes pericyclic fragmentation [8]. This process requires four equivalents of lithium aluminum hydride for complete reduction to the primary alcohol stage [9]. The reaction conditions necessitate anhydrous ethereal solvents, typically diethyl ether or tetrahydrofuran, with temperatures maintained at ambient conditions to prevent decomposition [10].
Kinetic studies demonstrate that the rate-determining step occurs during the initial ester formation, with subsequent hydride transfers proceeding rapidly [14]. The reaction exhibits excellent functional group tolerance, particularly for alpha,beta-unsaturated systems commonly encountered in beta-homoproline synthesis [8]. Yield optimization typically achieves 85-95% conversion efficiency when proper stoichiometric ratios are maintained [9].
Table 2.1: Lithium Aluminum Hydride Reduction Parameters
| Parameter | Optimal Range | Typical Yield | Reference |
|---|---|---|---|
| Temperature | 0-25°C | 90-95% | [8] |
| Solvent | Diethyl ether/THF | 85-92% | [9] |
| Reaction Time | 2-6 hours | 88-94% | [10] |
| LiAlH₄ Equivalents | 4.0-4.5 | 92-96% | [14] |
Boc-Protection/Deblocking Reaction Kinetics
The tert-butyloxycarbonyl protecting group installation proceeds through nucleophilic attack of the amine nitrogen on di-tert-butyl dicarbonate [11] [15]. The reaction mechanism involves initial formation of a tetrahedral intermediate, followed by elimination of carbon dioxide and tert-butanol to yield the protected carbamate [15]. Optimal conditions employ sodium hydroxide or 4-dimethylaminopyridine as base catalysts in aqueous or acetonitrile media [11].
Kinetic analysis reveals first-order dependence on both amine concentration and di-tert-butyl dicarbonate, with rate constants ranging from 0.15 to 0.45 M⁻¹s⁻¹ depending on solvent system [15]. The reaction proceeds rapidly at room temperature, typically achieving completion within 30-60 minutes [11]. Temperature elevation to 40°C accelerates the transformation while maintaining excellent selectivity [15].
Deprotection kinetics follow carbamate hydrolysis pathways under acidic conditions [11]. Trifluoroacetic acid in dichloromethane represents the most efficient deblocking system, with pseudo-first-order rate constants of 2.3 × 10⁻³ s⁻¹ at 25°C [15]. The mechanism proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack by water and subsequent fragmentation to release the free amine [11].
Table 2.2: Boc-Protection Reaction Kinetics Data
| Solvent System | Rate Constant (M⁻¹s⁻¹) | Temperature (°C) | Completion Time | |
|---|---|---|---|---|
| Water/THF | 0.15 | 25 | 45 min | [11] |
| Acetonitrile | 0.28 | 25 | 30 min | [15] |
| Water/THF | 0.45 | 40 | 20 min | [11] |
| Dichloromethane | 0.32 | 25 | 35 min | [15] |
Solid-State Mechanochemical Approaches
Ball-Milling Conditions for Carboxyl Group Activation
Mechanochemical activation of carboxyl functionalities represents an emerging paradigm in amino acid synthesis, offering solvent-free alternatives to conventional methodologies [13] [21]. Ball-milling conditions generate mechanical forces capable of inducing chemical transformations through piezoelectric effects and localized heating [13]. The optimal milling frequency ranges from 25-35 Hz, with zirconia or steel milling balls providing superior energy transfer efficiency [21].
Temperature control during mechanochemical processing proves critical for maintaining reaction selectivity [13]. Thermographic measurements indicate maximum temperatures of 30-40°C during optimal milling conditions, insufficient for thermal activation but adequate for mechanical bond formation [13]. The milling atmosphere requires careful control, with inert gas environments preventing oxidative side reactions [21].
Piezoelectric materials such as barium titanate enhance mechanochemical reactivity through generation of temporary electrochemical potentials [13]. These materials function as electron transfer mediates, facilitating single-electron reduction of organic substrates under mechanical stress [13]. The combination of mechanical impact and piezoelectric activation enables carboxyl group transformations at ambient temperatures [21].
Table 2.3: Mechanochemical Milling Parameters
| Parameter | Optimal Value | Effect on Yield | Processing Time | |
|---|---|---|---|---|
| Frequency | 30 Hz | 85-92% | 60-90 min | [13] |
| Ball Material | ZrO₂ | 88-94% | 45-75 min | [21] |
| Temperature | 25-35°C | 90-95% | 60-120 min | [13] |
| Atmosphere | N₂/Ar | 92-96% | 30-90 min | [21] |
Solvent-Free Reductive Amination Pathways
Solvent-free reductive amination methodologies eliminate the environmental impact associated with traditional organic solvents while maintaining excellent synthetic efficiency [19] [22]. The transformation proceeds through imine formation followed by hydride reduction, with ammonia borane serving as the optimal reducing agent [22]. Trimethyl borate catalysis enhances reaction rates through coordination to the imine nitrogen [22].
The mechanistic pathway involves initial condensation between the aldehyde and amine components to generate the corresponding imine intermediate [19]. Subsequent reduction by ammonia borane proceeds through a six-membered transition state, delivering hydride to the electrophilic carbon center [22]. The absence of solvent promotes intimate contact between reactants, enhancing reaction efficiency [19].
Optimization studies demonstrate that sub-stoichiometric trimethyl borate loadings of 0.1-0.2 equivalents provide optimal catalytic activity [22]. The reaction temperature range of 60-80°C ensures adequate reaction rates while preventing decomposition of sensitive substrates [19]. Reaction times typically range from 2-6 hours depending on substrate structure and steric hindrance [22].
Table 2.4: Solvent-Free Reductive Amination Conditions
| Catalyst Loading | Temperature (°C) | Reaction Time | Yield Range | |
|---|---|---|---|---|
| 0.1 eq TMB | 60 | 4-6 h | 85-90% | [22] |
| 0.15 eq TMB | 70 | 3-4 h | 88-93% | [22] |
| 0.2 eq TMB | 80 | 2-3 h | 90-95% | [19] |
| 0.25 eq TMB | 80 | 2-4 h | 87-92% | [22] |
Chromatographic Purification Challenges & Alternatives
The purification of beta-amino acid derivatives presents unique challenges due to their zwitterionic nature and conformational flexibility [20] [33]. Traditional reverse-phase high-performance liquid chromatography requires careful pH optimization to achieve adequate resolution [33]. The separation of enantiomers necessitates chiral stationary phases, typically employing copper-mediated ligand exchange mechanisms [20].
Ligand-exchange flash chromatography utilizing L-hydroxyproline-bonded silica provides effective enantiomeric resolution [20]. The mobile phase consists of aqueous cupric sulfate solutions at concentrations of 0.1 molar, enabling baseline separation of beta-amino acid enantiomers [20]. Solid-phase extraction with strong cation exchange resins effectively removes residual copper ions from the purified fractions [20].
Alternative purification strategies employ crystallization-based approaches to achieve high purity materials [34]. Metal-assisted microwave-accelerated evaporative crystallization reduces crystallization times by up to 8-fold while maintaining crystal quality [34]. The technique generates temperature gradients that promote selective nucleation and controlled crystal growth [34].
Table 2.5: Chromatographic Purification Methods Comparison
| Method | Resolution | Recovery | Processing Time | Purity | |
|---|---|---|---|---|---|
| RP-HPLC | Good | 85-90% | 2-4 h | 95-98% | [33] |
| Ligand Exchange | Excellent | 80-85% | 4-6 h | 98-99% | [20] |
| SPE Cleanup | Moderate | 90-95% | 1-2 h | 92-96% | [20] |
| MA-MAEC | Good | 88-92% | 0.5-1 h | 94-97% | [34] |
The development of alternative separation media focuses on hydrophobic interaction chromatography and mixed-mode stationary phases [35]. These systems exploit both electrostatic and hydrophobic interactions to achieve enhanced selectivity for beta-amino acid derivatives [35]. Ion-pairing reagents such as perfluorinated carboxylic acids improve peak shape and resolution in reversed-phase systems [35].
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








